
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry and other scientific fields.
Métodos De Preparación
The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with propan-1-amine under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, the compound can be oxidized to form corresponding oxides or reduced to yield amine derivatives.
Aplicaciones Científicas De Investigación
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with anticancer, antifungal, and antibacterial properties .
The compound’s ability to form hydrogen bonds and interact with biological targets makes it valuable in drug discovery and development. Additionally, it is used in the study of enzyme inhibitors and as a ligand in coordination chemistry .
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic purposes .
The compound may also interact with cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction. These interactions contribute to its potential as a therapeutic agent in various diseases .
Comparación Con Compuestos Similares
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be compared with other triazole derivatives, such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one and 3,5-bis(3,4-diamino-1,2,4-triazol-5-yl)-1H-pyrazole . These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, its dimethyl substitution enhances its stability and lipophilicity, making it suitable for certain applications where other triazole derivatives may not be as effective .
Similar Compounds
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,5-Bis(3,4-diamino-1,2,4-triazol-5-yl)-1H-pyrazole
- 2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
- 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine
These compounds, while similar in their core triazole structure, exhibit different properties and applications due to variations in their substituents and overall molecular design.
Propiedades
Fórmula molecular |
C7H14N4 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-(2,5-dimethyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C7H14N4/c1-5(4-8)7-9-6(2)10-11(7)3/h5H,4,8H2,1-3H3 |
Clave InChI |
NUBYGYQYELNVHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C(C)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile](/img/structure/B13496207.png)
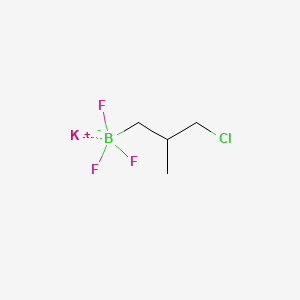
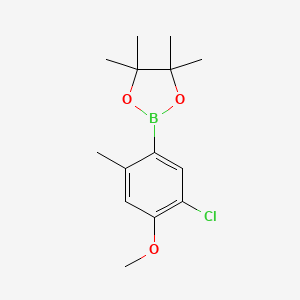
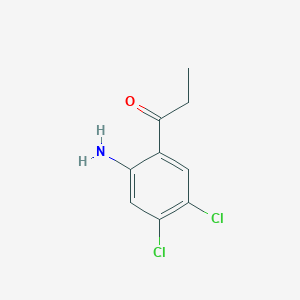
amino}-4-phenylbutanoic acid](/img/structure/B13496234.png)

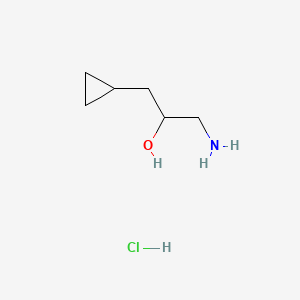
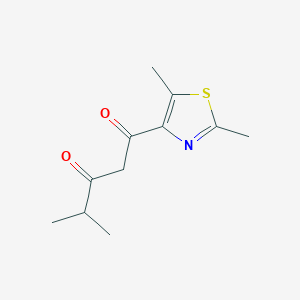
![(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B13496264.png)
![tert-butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13496270.png)

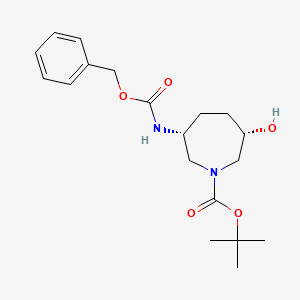
![(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13496287.png)
![5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene](/img/structure/B13496291.png)
